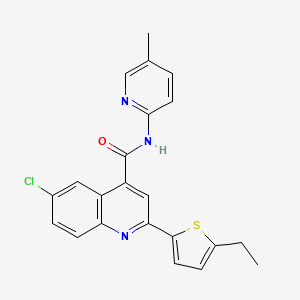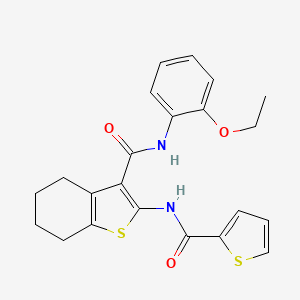![molecular formula C25H26FN5O2 B6031960 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one](/img/structure/B6031960.png)
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazolinylpiperazine moiety, and a piperidinone core. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile to form the 2-fluorophenylmethyl intermediate.
Quinazolinylpiperazine Formation: The next step involves the synthesis of the quinazolinylpiperazine moiety. This can be achieved by reacting 4-chloroquinazoline with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenylmethyl intermediate with the quinazolinylpiperazine moiety in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in the study of receptor binding and signal transduction pathways.
Biology: The compound is used in cellular assays to study its effects on cell proliferation and apoptosis.
Industry: It is explored for its potential use in the development of new drugs and chemical probes.
作用機序
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction.
類似化合物との比較
Similar Compounds
- 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- 1-[(2-Chlorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- 1-[(2-Bromophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-substituted analogs. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c26-21-7-3-1-5-18(21)15-31-16-19(9-10-23(31)32)25(33)30-13-11-29(12-14-30)24-20-6-2-4-8-22(20)27-17-28-24/h1-8,17,19H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGOKPXYPNOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![2-[(Cyclobutylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031927.png)

![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride](/img/structure/B6031941.png)
![4-fluoro-N-[[1-[3-(pyrazol-1-ylmethyl)benzoyl]piperidin-3-yl]methyl]benzamide](/img/structure/B6031945.png)
![3-({[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6031949.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B6031961.png)
![N-(3-methoxypropyl)-5-(2-pyridin-2-ylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6031962.png)
![{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6031965.png)
